molecular formula C14H16N2O5 B6180876 2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid CAS No. 2694745-37-2

2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B6180876
CAS No.: 2694745-37-2
M. Wt: 292.3
InChI Key:
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Description

2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid is a complex organic compound that features a furo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid typically involves multiple steps. One common approach is to start with a furo[2,3-b]pyridine derivative, which undergoes a series of reactions to introduce the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often involve the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the furo[2,3-b]pyridine core or the Boc-protected amine.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a furo[2,3-b]pyridine derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then interact with biological targets such as enzymes or receptors. The furo[2,3-b]pyridine core may also play a role in binding to these targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
  • 2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid

Uniqueness

2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific combination of functional groups and the furo[2,3-b]pyridine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

2694745-37-2

Molecular Formula

C14H16N2O5

Molecular Weight

292.3

Purity

95

Origin of Product

United States

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